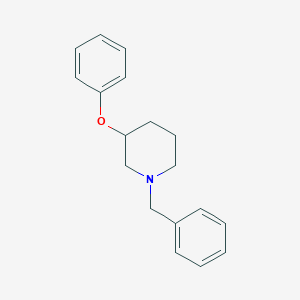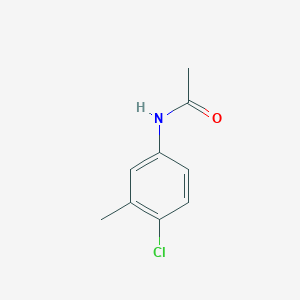
N-(4-chloro-3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-methylphenyl)acetamide, commonly known as Chloroacetanilide, is an organic compound that belongs to the family of acetanilide derivatives. It is a white crystalline solid that is widely used in scientific research due to its unique properties.
Mécanisme D'action
Chloroacetanilide inhibits the growth of plants and insects by interfering with the biosynthesis of fatty acids. It acts as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This leads to the accumulation of malonyl-CoA, which inhibits the synthesis of long-chain fatty acids, resulting in the death of the plant or insect.
Effets Biochimiques Et Physiologiques
Chloroacetanilide has been shown to have various biochemical and physiological effects on different organisms. It has been reported to cause DNA damage and inhibit the growth of cancer cells in vitro. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Chloroacetanilide is a versatile compound that can be used in a wide range of scientific research. Its unique properties make it an ideal starting material for the synthesis of various compounds. However, it is important to note that Chloroacetanilide is toxic and should be handled with care. It can cause skin and eye irritation and should be used in a well-ventilated area.
Orientations Futures
There are several potential future directions for the use of Chloroacetanilide in scientific research. It can be used as a starting material for the synthesis of new herbicides and insecticides with improved efficacy and safety. It can also be used in the development of new pharmaceuticals for the treatment of various diseases. Additionally, further research is needed to explore the potential of Chloroacetanilide as an anticancer agent and its mechanism of action in this regard.
Conclusion
In conclusion, Chloroacetanilide is a valuable compound in scientific research due to its unique properties. It is widely used as a starting material for the synthesis of various compounds and has potential applications in the development of new herbicides, insecticides, and pharmaceuticals. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is important to handle Chloroacetanilide with care due to its toxic nature.
Méthodes De Synthèse
Chloroacetanilide can be synthesized by the reaction of 4-chloro-m-toluidine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields Chloroacetanilide as a white crystalline solid with a melting point of 165-167°C.
Applications De Recherche Scientifique
Chloroacetanilide is widely used in scientific research as a starting material for the synthesis of various compounds. It is an important intermediate in the synthesis of herbicides, insecticides, and pharmaceuticals. It is also used as a reagent in the analysis of organic compounds.
Propriétés
Numéro CAS |
56961-88-7 |
|---|---|
Nom du produit |
N-(4-chloro-3-methylphenyl)acetamide |
Formule moléculaire |
C9H10ClNO |
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
N-(4-chloro-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10ClNO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
GQDALRCTGVFMGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C)Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




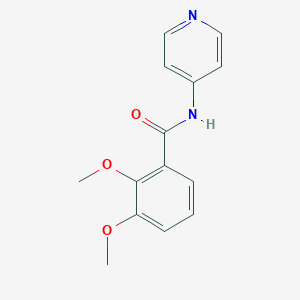
![N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one](/img/structure/B180875.png)
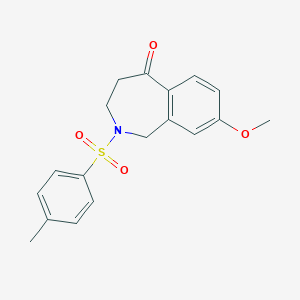
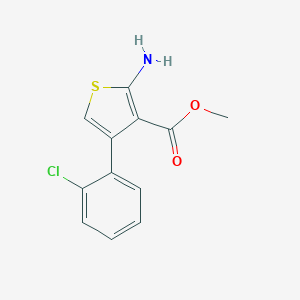
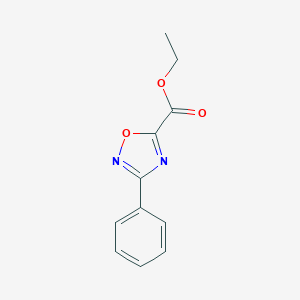
![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B180883.png)

![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)
![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)

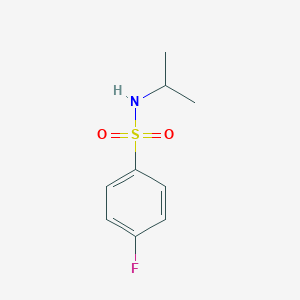
![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)
